Cas no 27089-56-1 (6-Aza-2-thiouridine)

6-Aza-2-thiouridine 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazin-5(2H)-one,3,4-dihydro-2-b-D-ribofuranosyl-3-thioxo-
- 2-THIO-6-AZAURIDINE
- 2-Thio-6-azauridin
- 6-aza-2-thiouridine
- 1-beta-D-Ribofuranosyl-2-thio-6-azauracil
- AS-71981
- 2-.beta.-D-Ribofuranosyl-3-thio-as-triazine-3,5(2H,4H)-dione
- SCHEMBL3516925
- CS-0097018
- 6-Aza-2-thio-D-uridine
- 2-[(2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1, 2, 4-triazin-5-one
- (2,3,4,5-Tetrahydro)-3-thioxo-2-(beta-D-ribofuranosyl)-1,2,4-triazin-5-one
- EINECS 248-218-7
- 2-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- AKOS015898560
- 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3-thioxo-1,2,4-triazin-5-one
- A-D-ribofuranosyl-3-thioxo-
- 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one
- 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
- 27089-56-1
- as-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-3-thio-
- CHEMBL4783855
- Triazine dione der.
- 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-2-
- 2-beta-D-ribofuranosyl-3-thio-as-triazine 3,5(2H,4H)-dione
- NSC 146268
- 2-[(2R,3R,4S,5R)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3-SULFANYLIDENE-4H-1,2,4-TRIAZIN-5-ONE
- as-Triazine-3,5(2H,4H)-dione, 2-.beta.-D-ribofuranosyl-3-thio-
- NSC-146268
- 6-Aza-2-thiouridine
-
- MDL: MFCD00006473
- インチ: InChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17)/t3-,5-,6-,7-/m1/s1
- InChIKey: TVCBDTCUOVDLNZ-SHUUEZRQSA-N
- ほほえんだ: OC[C@H]1O[C@H]([C@@H]([C@@H]1O)O)N2C(NC(C=N2)=O)=S
計算された属性
- せいみつぶんしりょう: 261.04200
- どういたいしつりょう: 261.042
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 115
じっけんとくせい
- 色と性状: 白から薄い黄色
- 密度みつど: 2.02±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 201-203 °C(lit.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.827
- ようかいど: 微溶性(3.7 g/l)(25ºC)、
- PSA: 152.69000
- LogP: -2.08760
- ようかいせい: 使用できません
6-Aza-2-thiouridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-220765A-1 g |
2-Thio-6-azauridine, |
27089-56-1 | ≥98% | 1g |
¥4,513.00 | 2023-07-11 | |
TRC | A803358-50mg |
6-Aza-2-thiouridine |
27089-56-1 | 50mg |
$ 115.00 | 2022-01-12 | ||
Alichem | A159002726-1g |
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-2-beta-D-ribofuranosyl-3-thioxo- |
27089-56-1 | 97% | 1g |
$828.20 | 2023-09-02 | |
eNovation Chemicals LLC | D123252-100mg |
2-THIO-6-AZAURIDINE |
27089-56-1 | 97% | 100mg |
$475 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220765-500 mg |
2-Thio-6-azauridine, |
27089-56-1 | ≥98% | 500MG |
¥2,632.00 | 2023-07-11 | |
Alichem | A159002726-100mg |
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-2-beta-D-ribofuranosyl-3-thioxo- |
27089-56-1 | 97% | 100mg |
$207.05 | 2023-09-02 | |
A2B Chem LLC | AD54788-250mg |
2-Thio-6-azauridine |
27089-56-1 | >98% | 250mg |
$523.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220765-500mg |
2-Thio-6-azauridine, |
27089-56-1 | ≥98% | 500mg |
¥2632.00 | 2023-09-05 | |
A2B Chem LLC | AD54788-100mg |
2-Thio-6-azauridine |
27089-56-1 | >98% | 100mg |
$323.00 | 2024-04-20 | |
Aaron | AR007MLS-1g |
1,2,4-Triazin-5(2H)-one,3,4-dihydro-2-b-D-ribofuranosyl-3-thioxo- |
27089-56-1 | 97% | 1g |
$580.00 | 2025-02-10 |
6-Aza-2-thiouridine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
6-Aza-2-thiouridineに関する追加情報
Introduction to 6-Aza-2-thiouridine (CAS No: 27089-56-1) and Its Emerging Applications in Chemical Biology and Medicine
6-Aza-2-thiouridine, chemically identified by the CAS number 27089-56-1, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework—a nitrogen atom replacing a carbon atom in the uridine ring and a sulfur atom at the 2-position—exhibits remarkable biochemical properties that make it a versatile scaffold for drug development. The substitution of nitrogen for carbon introduces electronic and steric effects that modulate its reactivity, while the sulfur moiety enhances its interaction with biological targets, particularly nucleic acid-binding proteins and enzymes.
The structure of 6-Aza-2-thiouridine distinguishes it from conventional nucleoside analogs, such as uridine derivatives. The nitrogen at the 6-position disrupts the aromaticity of the pyrimidine ring, while the sulfur at the 2-position imparts thiol-like properties, enabling redox-sensitive interactions with cellular components. These structural features have been exploited in various therapeutic contexts, most notably in antiviral and anticancer research. The compound’s ability to mimic natural nucleosides while introducing functional diversity has made it a valuable tool for studying nucleic acid metabolism and enzyme inhibition.
In recent years, 6-Aza-2-thiouridine has been extensively studied for its potential in modulating RNA synthesis and degradation. One of the most compelling applications of this compound is in the development of antiviral agents. Viruses rely heavily on host cellular machinery for replication, and compounds that interfere with viral RNA polymerases or transcriptases can effectively inhibit pathogen spread. Research has demonstrated that 6-Aza-2-thiouridine derivatives exhibit potent activity against a range of RNA viruses by competing with natural uridine triphosphate (UTP) for incorporation into viral RNA chains. This mechanism of action not only halts viral replication but also minimizes host cell toxicity, making it an attractive candidate for therapeutic intervention.
Moreover, 6-Aza-2-thiouridine has shown promise in oncology research. Cancer cells often exhibit altered nucleotide metabolism, which can be exploited to develop targeted therapies. Studies indicate that this compound can inhibit key enzymes involved in purine and pyrimidine biosynthesis, such as thymidylate synthase (TS) and deoxyhypusine synthase (DHS). By disrupting these enzymatic pathways, 6-Aza-2-thiouridine can induce DNA synthesis errors or impair protein synthesis in tumor cells, leading to growth inhibition or apoptosis. The compound’s ability to selectively target cancerous cells while sparing healthy tissues underscores its therapeutic potential.
Recent advances in medicinal chemistry have led to the development of novel 6-Aza-2-thiouridine analogs with enhanced pharmacological properties. For instance, modifications at the 5-position or 3-position of the uridine ring have been explored to improve solubility, bioavailability, and metabolic stability. These derivatives have been tested in preclinical models of various diseases, including hepatitis C virus (HCV) infection and certain types of leukemia. Preliminary results suggest that these modified compounds exhibit superior efficacy compared to their parent molecule, paving the way for future clinical trials.
The role of 6-Aza-2-thiouridine in modulating immune responses has also been investigated. Immune cells rely on precise regulation of nucleotide metabolism to mount effective immune responses. By influencing key enzymes such as adenosine kinase (ADK) or guanylate kinase (GK), 6-Aza-2-thiouridine derivatives can modulate intracellular ATP levels, which are critical for immune cell activation and proliferation. This capability makes the compound a promising candidate for immunomodulatory therapies, particularly in conditions where immune dysregulation plays a significant role.
In conclusion, 6-Aza-2-thiouridine (CAS No: 27089-56-1) represents a fascinating example of how structural modifications can yield compounds with diverse biological activities. Its unique chemical properties have positioned it as a key player in antiviral and anticancer drug discovery. As research continues to uncover new applications for this molecule, its therapeutic potential is likely to expand further. The ongoing development of 6-Aza-2-thiouridine derivatives underscores the importance of innovative approaches in addressing complex diseases and highlights the compound’s significance in modern medicinal chemistry.
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